Cas no 56994-83-3 (1-O-galloyl-2-O-cinnamoyl-beta-D-glucose)

1-O-galloyl-2-O-cinnamoyl-beta-D-glucose structure
56994-83-3 structure
商品名:1-O-galloyl-2-O-cinnamoyl-beta-D-glucose
CAS番号:56994-83-3
MF:C22H22O11
メガワット:462.40348
CID:2000744
PubChem ID:5315898

1-O-galloyl-2-O-cinnamoyl-beta-D-glucose 化学的及び物理的性質

名前と識別子

    • 1-O-galloyl-2-O-cinnamoyl-beta-D-glucose
    • 2-O-cinnamoyl-1-O-galloyl-beta-D-glucose
    • 2-O-Cinnamoyl-glucogallin
    • 1-O-Galloyl-2-O-cinnamoyl-glucose
    • 56994-83-3
    • 2-Cinnamoyl-1-galloylglucose
    • FS-8217
    • cent-D-glucopyranose 2-(3-phenyl-2-propenoate) 1-(3,4,5-trihydroxybenzoate)
    • 791836-69-6
    • HY-N7963
    • beta-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)
    • [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl] 3,4,5-trihydroxybenzoate
    • DTXSID101136867
    • AKOS040759417
    • I(2)-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)
    • CS-0138892
    • インチ: InChI=1S/C22H22O11/c23-10-15-18(28)19(29)20(32-16(26)7-6-11-4-2-1-3-5-11)22(31-15)33-21(30)12-8-13(24)17(27)14(25)9-12/h1-9,15,18-20,22-25,27-29H,10H2/b7-6-
    • InChIKey: FISMJUPMCGKNNX-SREVYHEPSA-N
    • ほほえんだ: OCC1OC(OC(=O)c2cc(O)c(O)c(O)c2)C(OC(=O)\C=C/c2ccccc2)C(O)C1O

計算された属性

  • せいみつぶんしりょう: 462.11621151g/mol
  • どういたいしつりょう: 462.11621151g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 11
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 680
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 183Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 色と性状: Powder

1-O-galloyl-2-O-cinnamoyl-beta-D-glucose 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6484-5mg
2-Cinnamoyl-1-galloylglucose
56994-83-3
5mg
¥ 4470 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6484-1 mL * 10 mM (in DMSO)
2-Cinnamoyl-1-galloylglucose
56994-83-3
1 mL * 10 mM (in DMSO)
¥ 4570 2023-09-08
ChemFaces
CFN95098-5mg
2-Cinnamoyl-1-galloylglucose
56994-83-3 >=98%
5mg
$338 2023-09-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6484-5 mg
2-Cinnamoyl-1-galloylglucose
56994-83-3
5mg
¥3550.00 2022-04-26
ChemFaces
CFN95098-5mg
2-Cinnamoyl-1-galloylglucose
56994-83-3 >=98%
5mg
$338 2021-07-22
TargetMol Chemicals
TN6484-5 mg
2-Cinnamoyl-1-galloylglucose
56994-83-3 98%
5mg
¥ 4,470 2023-07-11

1-O-galloyl-2-O-cinnamoyl-beta-D-glucose 関連文献

1-O-galloyl-2-O-cinnamoyl-beta-D-glucoseに関する追加情報

1-O-Galloyl-2-O-Cinnamoyl-Beta-D-Glucose: A Comprehensive Overview

1-O-Galloyl-2-O-Cinnamoyl-Beta-D-Glucose, identified by the CAS registry number 56994-83-3, is a unique and highly bioactive compound that has garnered significant attention in the fields of natural products chemistry, pharmacology, and nutraceuticals. This compound is a derivative of beta-D-glucose, a common hexose sugar, modified by the addition of two aromatic groups: galloyl and cinnamoyl. The galloyl group is derived from gallic acid, while the cinnamoyl group originates from cinnamic acid, both of which are well-known for their antioxidant and bioactive properties. The combination of these groups on a glucose backbone results in a molecule with exceptional biological activity and potential applications in various industries.

The structure of 1-O-Galloyl-2-O-Cinnamoyl-Beta-D-Glucose is characterized by the substitution of galloyl at the 1-position and cinnamoyl at the 2-position of the glucose molecule. This specific substitution pattern is crucial for its bioactivity, as it allows for optimal interaction with cellular components and biological pathways. Recent studies have highlighted the importance of such structural features in determining the compound's efficacy as an antioxidant and anti-inflammatory agent.

One of the most notable aspects of 1-O-Galloyl-2-O-Cinnamoyl-Beta-D-Glucose is its potent antioxidant activity. Antioxidants are essential for neutralizing reactive oxygen species (ROS) that contribute to oxidative stress, a condition linked to numerous chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Research has demonstrated that this compound exhibits superior radical scavenging abilities compared to many synthetic antioxidants, making it a promising candidate for use in functional foods, dietary supplements, and cosmetic products.

In addition to its antioxidant properties, 1-O-Galloyl-2-O-Cinnamoyl-Beta-D-Glucose has shown significant anti-inflammatory effects. Chronic inflammation is a underlying factor in many diseases, and finding natural compounds that can modulate inflammatory pathways without adverse side effects is a major focus in pharmacological research. Studies have revealed that this compound inhibits key inflammatory mediators such as cyclooxygenase (COX) and nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent in both therapeutic and preventive contexts.

The synthesis of 1-O-Galloyl-2-O-Cinnamoyl-Beta-D-Glucose involves a series of sophisticated chemical reactions that ensure the precise placement of the galloyl and cinnamoyl groups on the glucose molecule. Researchers have explored various methods to optimize the yield and purity of this compound, including enzymatic coupling and microwave-assisted synthesis. These advancements have not only improved the scalability of production but also opened new avenues for its commercialization.

The application potential of CAS No. 56994-83-3 extends beyond its direct use as an antioxidant or anti-inflammatory agent. Recent studies have explored its role in modulating cellular signaling pathways involved in apoptosis, cell proliferation, and angiogenesis—processes that are critical in cancer biology. Early findings suggest that this compound may have chemopreventive properties, making it a valuable addition to anticancer therapies.

In conclusion, 1-O-Galloyl-2-O-Cinnamoyl-Beta-D-Glucose, with its unique structure and remarkable bioactivity profile, represents a significant advancement in natural products research. Its ability to combat oxidative stress, inflammation, and potentially cancer makes it a versatile compound with wide-ranging applications across multiple industries. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play an increasingly important role in promoting human health and well-being.

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